(R)-6-hydroxynicotinium
Description
(R)-6-Hydroxynicotinium is a chiral derivative of nicotinic acid, characterized by a hydroxyl group at the 6-position of the pyridine ring and a quaternary ammonium group. This compound is primarily studied as an impurity or metabolite in pharmaceuticals, particularly in cardiac drugs and beta-blockers . Key properties include:
Its (R)-enantiomer configuration is critical for interactions with biological targets, as chirality often influences pharmacokinetics and receptor binding .
Properties
Molecular Formula |
C10H15N2O+ |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
5-[(2R)-1-methylpyrrolidin-1-ium-2-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C10H14N2O/c1-12-6-2-3-9(12)8-4-5-10(13)11-7-8/h4-5,7,9H,2-3,6H2,1H3,(H,11,13)/p+1/t9-/m1/s1 |
InChI Key |
ATRCOGLZUCICIV-SECBINFHSA-O |
Isomeric SMILES |
C[NH+]1CCC[C@@H]1C2=CNC(=O)C=C2 |
Canonical SMILES |
C[NH+]1CCCC1C2=CNC(=O)C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: 2-Hydroxynicotinic Acid Derivatives
A notable analog is 2-Hydroselenonicotinon (), which substitutes the hydroxyl group at the 2-position and replaces oxygen with selenium. Key differences include:
*Selenium’s atomic weight (~79) increases molecular weight compared to oxygen (~16).
Implications :
- The 6-position hydroxyl in (R)-6-hydroxynicotinium may optimize interactions with cardiac receptors, while the 2-position in 2-hydroselenonicotinon could disrupt binding.
- Selenium’s larger atomic radius and polarizability might enhance redox activity but reduce solubility compared to oxygen-based analogs .
Functional Group Variants: Nicotinic Acid Derivatives
6-Hydroxynicotinic Acid (neutral form, CAS 5006-66-6) shares the same hydroxyl position but lacks the quaternary ammonium group. Differences include:
Implications :
- The cationic form of (R)-6-hydroxynicotinium likely enhances bioavailability in physiological environments compared to the neutral acid form.
Heteroatom Substitution: Selenium vs. Oxygen
Replacing oxygen with selenium (as in 2-hydroselenonicotinon) introduces significant electronic and steric changes:
- Electronic Effects : Selenium’s lower electronegativity may reduce hydrogen-bonding capacity, altering receptor affinity .
- Steric Effects : The larger selenium atom could hinder access to binding pockets optimized for oxygen-based ligands.
Research Findings and Data Gaps
- Chirality Effects : The (R)-enantiomer’s role in cardiac drug metabolism remains underexplored in the provided evidence.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
